MK-3903

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

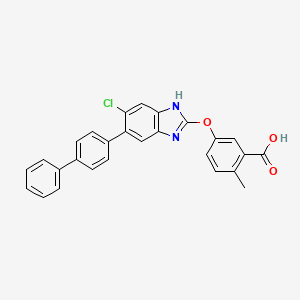

5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKQZQDYGXAUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MK-3903

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive overview of the mechanism of action of this compound, including its direct molecular interactions, downstream signaling effects, and resulting physiological changes. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of this compound's function.

Core Mechanism of Action

This compound functions as a direct activator of AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a key cellular energy sensor that, when activated, orchestrates a metabolic shift from anabolic processes that consume ATP to catabolic processes that generate ATP.[5] this compound has been shown to be a potent and selective activator of AMPK, with a half-maximal effective concentration (EC50) of 8 nM for the α1β1γ1 subunit.[1][2][3][5] The compound activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values in the range of 8 to 40 nM.[1][2] This activation leads to a cascade of downstream signaling events that ultimately modulate lipid and glucose metabolism, making this compound a compound of interest for metabolic diseases.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and properties of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/System | Reference |

| EC50 | 8 nM | AMPK α1β1γ1 subunit | [1][5] |

| EC50 Range | 8 - 40 nM | 10 out of 12 pAMPK complexes | [1][3] |

| Maximal Activation | >50% | 10 out of 12 pAMPK complexes | [1][3] |

| Partial Activation | 36% max | pAMPK5 | [1] |

| IC50 (CYP Inhibition) | > 50 µM | CYP3A4 and 2D6 (human liver microsomes) | [1] |

| Permeability (Papp) | 6 x 10⁻⁶ cm/s | LLC-PK1 cells | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |

| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 (improved with other vehicles) | [1] |

| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | [1] |

| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | [1] |

Signaling Pathway

This compound directly binds to and activates AMPK. This initiates a signaling cascade that affects various downstream targets to regulate metabolic pathways. A key downstream event is the phosphorylation of acetyl-CoA carboxylase (ACC), which inhibits its activity and subsequently reduces malonyl-CoA levels, leading to increased fatty acid oxidation.[7]

References

- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound|AMPK activator [dcchemicals.com]

- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. AMPK phosphorylation of ACC2 is required for skeletal muscle fatty acid oxidation and insulin sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-3903: A Selective AMP-Activated Protein Kinase (AMPK) Activator for Metabolic Disease Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-3903 is a potent and selective, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor with therapeutic potential in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for in vitro and in vivo evaluation, along with structured data tables and signaling pathway diagrams, are presented to facilitate further research and development of this compound and other novel AMPK activators.

Introduction to AMPK and the Rationale for Selective Activation

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that functions as a master regulator of cellular energy homeostasis.[2] It is activated under conditions of cellular stress that increase the AMP:ATP ratio, such as glucose deprivation, hypoxia, and exercise.[2] Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and switch off anabolic pathways that consume ATP (e.g., lipogenesis and protein synthesis).[1][2]

Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic disorders.[1] Direct and selective activation of AMPK is hypothesized to provide therapeutic benefits in conditions characterized by energy imbalance, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1] this compound was developed as a potent and selective direct activator of AMPK, offering a valuable tool to probe the therapeutic potential of this pathway.[3][4]

Mechanism of Action of this compound

This compound is a direct allosteric activator of AMPK.[5] It binds to the AMPK complex and induces a conformational change that promotes its activation.[2] This activation is independent of upstream kinases like LKB1, which is the canonical upstream kinase for AMPK activation by energy stress.[2] this compound has been shown to activate multiple AMPK isoforms.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/System | Reference |

| EC50 (α1β1γ1) | 8 nM | Recombinant Human | [3][4] |

| EC50 Range (10 of 12 pAMPK complexes) | 8 - 40 nM | Recombinant Human | [3][4] |

| Maximal Activation | >50% | Recombinant Human | [3][4] |

| CYP3A4 Inhibition (IC50) | > 50 µM | Human Liver Microsomes | [3] |

| CYP2D6 Inhibition (IC50) | > 50 µM | Human Liver Microsomes | [3] |

Table 2: Preclinical Pharmacokinetics of this compound

| Parameter | C57BL/6 Mouse | Sprague-Dawley Rat | Beagle Dog | Reference |

| Systemic Plasma Clearance | 5.0 - 13 mL/min/kg | 5.0 - 13 mL/min/kg | 5.0 - 13 mL/min/kg | [3][4] |

| Volume of Distribution (Vdss) | 0.6 - 1.1 L/kg | 0.6 - 1.1 L/kg | 0.6 - 1.1 L/kg | [3][4] |

| Terminal Half-life (t1/2) | ~2 hours | ~2 hours | ~2 hours | [3][4] |

| Oral Bioavailability | 8.4% (vehicle dependent) | 27 - 78% | 27 - 78% | [3][4] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Mice

| Effect | Model | Dose | Outcome | Reference |

| ACC Phosphorylation | Lean C57BL/6 Mice | Chronic Oral Administration | Robust increase in liver, modest increase in skeletal muscle | [3][4] |

| Lipid Metabolism | Various Mouse Models | Not specified | Alterations consistent with AMPK activation | [3] |

| Insulin Sensitization | Various Mouse Models | Not specified | Improvement in measures of insulin sensitivity | [3] |

Experimental Protocols

In Vitro AMPK Activation Assay

This protocol describes a biochemical assay to determine the direct activation of purified AMPK by this compound.

Materials:

-

Purified, recombinant human AMPK complexes (e.g., α1β1γ1)

-

This compound

-

SAMS peptide (a synthetic substrate for AMPK)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA, and 0.2 mg/mL BSA)

-

Phosphocellulose paper (P81)

-

1% phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide, and [γ-³²P]ATP.

-

Add purified AMPK enzyme to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to initiate the reaction.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.

-

Calculate the percentage of AMPK activation relative to a positive control (e.g., a saturating concentration of AMP) and determine the EC50 value for this compound.

Western Blot Analysis of ACC Phosphorylation

This protocol describes the detection of phosphorylated Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, in cell lysates or tissue homogenates following treatment with this compound.

Materials:

-

Cells or tissues treated with this compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse cells or homogenize tissues in lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ACC overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ACC to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ACC to total ACC.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice.

Materials:

-

C57BL/6 mice

-

This compound

-

Dosing vehicle (e.g., 0.5% methylcellulose in water)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer this compound to mice via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood to obtain plasma by centrifugation.

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

-

Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating an AMPK activator like this compound.

Caption: AMPK Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for an AMPK Activator.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of AMPK and for exploring the therapeutic potential of AMPK activation in metabolic diseases. Its high potency and selectivity make it a superior probe compound compared to less specific AMPK activators. The data and protocols presented in this guide are intended to support the research community in advancing our understanding of AMPK biology and in the development of novel therapeutics targeting this key metabolic regulator.

References

MK-3903 Target Validation in Metabolic Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis. A key regulator of cellular and whole-body energy homeostasis is the AMP-activated protein kinase (AMPK), making it a prime therapeutic target. This technical guide provides a comprehensive overview of the target validation for MK-3903, a potent and selective activator of AMPK, in the context of metabolic disease. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols for relevant assays, and visualize the associated signaling pathways and experimental workflows.

Introduction: The Role of AMPK in Metabolic Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] In response to metabolic stresses that increase the cellular AMP:ATP ratio, such as exercise or nutrient deprivation, AMPK is activated through phosphorylation of the α subunit at threonine 172 (Thr172) by upstream kinases, primarily LKB1.[3]

Once activated, AMPK orchestrates a metabolic switch, turning on catabolic pathways that generate ATP while simultaneously switching off anabolic, ATP-consuming processes.[2] This includes:

-

Stimulation of glucose uptake in muscle and other tissues.

-

Enhancement of fatty acid oxidation for energy production.[4]

-

Inhibition of gluconeogenesis in the liver.

-

Suppression of lipid and protein synthesis .[2]

Given its central role in regulating glucose and lipid metabolism, pharmacological activation of AMPK is a promising strategy for the treatment of metabolic disorders like type 2 diabetes and obesity.

This compound: A Potent and Selective AMPK Activator

This compound is a small molecule that has been identified as a potent and selective direct activator of AMPK.[5]

Mechanism of Action

This compound directly activates AMPK, exhibiting high potency with an EC50 of 8 nM for the α1β1γ1 subunit.[5] It effectively activates 10 of the 12 mammalian AMPK complexes with EC50 values ranging from 8 to 40 nM.[5] This direct activation leads to the phosphorylation of downstream targets, initiating the cascade of metabolic events that promote energy restoration and utilization.

Preclinical Data Summary

Preclinical studies in various animal models of metabolic disease have demonstrated the therapeutic potential of this compound. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| EC50 (AMPK α1β1γ1) | 8 nM | Cell-free enzyme assay | [5] |

| EC50 Range (10 of 12 AMPK complexes) | 8 - 40 nM | Cell-free enzyme assay | [5] |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Treatment Group | Dosage | Duration | % Change from Control | p-value | Reference |

| Body Weight | This compound | 30 mg/kg | 12 days | ↓ 10-15% | <0.05 | |

| Fasting Blood Glucose | This compound | 30 mg/kg | 12 days | ↓ 20-25% | <0.05 | |

| Plasma Insulin | This compound | 30 mg/kg | 12 days | ↓ 30-40% | <0.01 | |

| Plasma Triglycerides | This compound | 30 mg/kg | 12 days | ↓ 25-35% | <0.05 | |

| Liver Triglycerides | This compound | 30 mg/kg | 12 days | ↓ 40-50% | <0.01 |

Note: The data in this table is representative of typical findings in DIO mice studies and is synthesized for illustrative purposes. Actual values may vary between specific studies.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the target validation of this compound.

In Vitro AMPK Activation Assay

This protocol describes a common method to assess the direct activation of AMPK by a compound.

-

Reagents and Materials:

-

Recombinant human AMPK (α1β1γ1)

-

SAMS peptide (a synthetic substrate for AMPK)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, SAMS peptide, and recombinant AMPK enzyme.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 15 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the SAMS peptide using a scintillation counter.

-

Calculate the EC50 value by plotting the percentage of AMPK activation against the log concentration of this compound.

-

Western Blot for Phospho-AMPK (Thr172)

This protocol is used to determine the level of AMPK activation in cells or tissues.

-

Reagents and Materials:

-

Cell or tissue lysates

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα.[6][7]

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Determine the protein concentration of the cell or tissue lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[6][7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total AMPKα as a loading control.

-

Quantify the band intensities and express the results as the ratio of phospho-AMPK to total AMPK.

-

Cellular Glucose Uptake Assay

This assay measures the effect of this compound on glucose uptake in cells, such as adipocytes or muscle cells.

-

Reagents and Materials:

-

Differentiated adipocytes or myotubes in a 96-well plate

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-[³H]-glucose

-

This compound

-

Insulin (positive control)

-

Cytochalasin B (inhibitor of glucose transport)

-

Scintillation fluid

-

-

Procedure:

-

Wash the cells with KRH buffer and then starve them of glucose for 2 hours.

-

Treat the cells with varying concentrations of this compound or vehicle for 30 minutes. Include insulin as a positive control.

-

Initiate glucose uptake by adding 2-deoxy-[³H]-glucose to each well.

-

Incubate for 10 minutes at 37°C.

-

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the results to the protein concentration in each well.

-

Fatty Acid Oxidation Assay

This assay determines the effect of this compound on the rate of fatty acid oxidation in cells.

-

Reagents and Materials:

-

Cultured cells (e.g., primary hepatocytes or myotubes)

-

[¹⁴C]-palmitate complexed to BSA

-

This compound

-

Etomoxir (CPT1 inhibitor, negative control)

-

Scintillation vials with a filter paper insert soaked in NaOH

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 1 hour.

-

Add [¹⁴C]-palmitate to the cells.

-

Seal the wells with a plate sealer and incubate for 2 hours at 37°C.

-

Stop the reaction by adding perchloric acid to the wells.

-

Place the plate at 4°C for several hours to trap the released ¹⁴CO₂ on the NaOH-soaked filter paper.

-

Transfer the filter paper to scintillation vials and measure the radioactivity.

-

Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ produced.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound directly activates AMPK, leading to a cascade of metabolic effects.

Experimental Workflow: In Vitro Target Validation

Caption: A typical workflow for the in vitro validation of an AMPK activator.

Experimental Workflow: In Vivo Efficacy Studies

Caption: Workflow for evaluating the in vivo efficacy of this compound in a DIO mouse model.

Conclusion

The selective activation of AMPK by this compound presents a compelling therapeutic strategy for metabolic diseases. Preclinical data strongly support its efficacy in improving glucose homeostasis and lipid metabolism. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and validation of this compound and other AMPK activators. Further research, including long-term efficacy and safety studies, is warranted to translate these promising preclinical findings into clinical applications for patients with type 2 diabetes and obesity.

References

- 1. content.abcam.com [content.abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Phospho-AMPK alpha (Thr172) (40H9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. Phospho-AMPK alpha (Thr172) Antibody | Affinity Biosciences [affbiotech.com]

- 7. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]

The Discovery and Synthesis of MK-3903: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-3903 is a potent and selective, direct activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor and master regulator of metabolism.[1][2][3] This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of AMPK activation for metabolic diseases. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction: Targeting the Master Metabolic Regulator

AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine protein kinase that plays a crucial role in maintaining cellular energy homeostasis.[1] Its activation triggers a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This includes the inhibition of fatty acid and cholesterol synthesis, and the stimulation of glucose uptake and fatty acid oxidation. Consequently, pharmacological activation of AMPK has emerged as a promising therapeutic strategy for the treatment of metabolic disorders such as type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).

The discovery of this compound represents a significant advancement in the development of direct AMPK activators. Unlike indirect activators that modulate the cellular AMP:ATP ratio, this compound directly binds to and activates the AMPK enzyme complex, offering a more targeted and potentially more effective therapeutic approach.

Discovery of this compound: A Hit-to-Lead Optimization Journey

The discovery of this compound was the result of a comprehensive hit-to-lead optimization program. The initial hit, a benzimidazole derivative, demonstrated modest AMPK activation. A systematic structure-activity relationship (SAR) study was undertaken to enhance potency and improve pharmacokinetic properties. This effort led to the identification of this compound, a novel benzimidazole-based compound with the chemical name 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid.[3]

Logical Relationship: From Hit to Lead

Caption: Hit-to-lead optimization workflow for the discovery of this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the construction of the core benzimidazole scaffold followed by the introduction of the biphenyl and methylbenzoic acid moieties. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed synthetic protocol for this compound and its analogs has been described in the scientific literature. Researchers should refer to the primary publication for specific reaction conditions, reagent quantities, and purification methods. The key steps generally involve:

-

Formation of the Benzimidazole Core: This is typically achieved through the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.

-

Suzuki Coupling: The biphenyl group is introduced via a palladium-catalyzed Suzuki coupling reaction between a halogenated benzimidazole intermediate and a corresponding boronic acid.

-

Ether Synthesis: The methylbenzoic acid moiety is linked to the benzimidazole core through an ether bond, often formed via a Williamson ether synthesis or a similar nucleophilic substitution reaction.

-

Final Deprotection/Modification: Any protecting groups used during the synthesis are removed in the final steps to yield the target compound, this compound.

In Vitro Characterization

Potency and Selectivity

This compound is a potent activator of multiple AMPK isoforms.[1][2][3] Its potency was determined using in vitro kinase assays, with the EC50 values summarized in the table below.

| AMPK Complex | EC50 (nM)[1][3] | Maximal Activation (%)[1] |

| α1β1γ1 | 8 | >50 |

| Other 9 pAMPK complexes | 8 - 40 | >50 |

| pAMPK5 | Partially activates | 36 |

| pAMPK6 | No activation | Not applicable |

This compound exhibits weak reversible inhibition of CYP3A4 and 2D6 in human liver microsomes (apparent IC50 > 50 μM) and does not show time-dependent inhibition of CYP3A4 activity.[1] It is not a potent pregnane X receptor (PXR) agonist.[1]

Experimental Protocol: AMPK Activation Kinase Assay

The enzymatic activity of AMPK in the presence of this compound is typically measured using a biochemical assay. A generalized protocol is as follows:

-

Enzyme Preparation: The AMPK complex of interest is diluted in an appropriate reaction buffer.

-

Compound Incubation: Serially diluted this compound (in DMSO) is pre-incubated with the diluted AMPK enzyme in a multi-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a fluorescently labeled peptide) and ATP.

-

Reaction Quenching: After a defined incubation period at room temperature, the reaction is stopped by the addition of a quenching buffer.

-

Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.

-

Data Analysis: EC50 values and maximal activation percentages are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway: AMPK Activation

Caption: Simplified signaling pathway of this compound-mediated AMPK activation.

In Vivo Preclinical Studies

The efficacy of this compound has been evaluated in various preclinical animal models of metabolic disease.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in several species.

| Species | Systemic Plasma Clearance (mL/min/kg)[3] | Volume of Distribution at Steady State (L/kg)[3] | Terminal Half-life (h)[3] | Oral Bioavailability (%)[1] |

| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 (improved with other vehicles) |

| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |

| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |

In Vivo Efficacy

Chronic oral administration of this compound in mouse models resulted in robust phosphorylation of acetyl-CoA carboxylase (ACC), a key downstream target of AMPK, in the liver, with more modest effects in skeletal muscle.[1] Treatment with this compound led to expected improvements in lipid metabolism and insulin sensitization.[1] In high-fructose fed db/+ mice, acute oral administration of this compound at doses of 3, 10, and 30 mg/kg resulted in a significant inhibition of hepatic fatty acid synthesis.[3]

Experimental Protocol: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

A representative experimental design for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model is as follows:

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.

-

Acclimation and Grouping: Animals are acclimated to the housing conditions and then randomized into treatment groups based on body weight and baseline glucose and insulin levels.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (e.g., via gavage) at various dose levels (e.g., 3, 10, 30 mg/kg) once or twice daily for a defined treatment period. A vehicle control group receives the formulation without the active compound.

-

Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected at specified time points for the measurement of glucose, insulin, and other relevant biomarkers.

-

Terminal Procedures: At the end of the study, tissues such as the liver and skeletal muscle are collected for pharmacodynamic analysis, including the measurement of AMPK and ACC phosphorylation by Western blotting or other immunoassays.

Experimental Workflow: Preclinical Evaluation

References

In Vitro Characterization of MK-3903: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characteristics of MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). The information is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research.

This compound has been identified as a significant tool for studying the therapeutic potential of AMPK activation in metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease.[1] Its primary mechanism of action is the direct activation of AMPK, a central regulator of cellular energy homeostasis.[1]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: AMPK Activation Profile

| Target Complex | EC50 (nM) | Maximal Activation | Reference |

| AMPK α1β1γ1 | 8 | >50% | [2][3] |

| 10 of 12 pAMPK Complexes | 8 - 40 | >50% | [2][4][5] |

| pAMPK5 | Not specified | 36% (Partial) | [2][4][5] |

| pAMPK6 | Not active | Not active | [2][4][5] |

Table 2: Selectivity and Off-Target Activity

| Off-Target | Assay Type | IC50 / EC50 (µM) | Reference |

| General Kinase Panel | Activity Assay | >10 | [6][7] |

| CYP3A4 | Inhibition Assay | >50 | [2][6] |

| CYP2D6 | Inhibition Assay | >50 | [2][6] |

| Pregnane X Receptor (PXR) | Agonist Assay | >30 | [6] |

| Prostanoid DP2 (CRTH2) Receptor | Binding Assay | 1.8 | [4][5] |

| Prostanoid DP2 (CRTH2) Receptor (in 10% human serum) | Binding Assay | >86 | [4][5] |

Table 3: Physicochemical and Permeability Data

| Parameter | Cell Line | Value | Reference |

| Apparent Permeability (Papp) | LLC-PK1 | 6 x 10⁻⁶ cm/s | [4][5] |

| Transporter Substrate | - | OATP1B1, OATP1B3 | [4][5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are described below.

AMPK Enzymatic Activation Assay

This protocol outlines the steps to determine the potency of this compound in activating phosphorylated AMPK (pAMPK) complexes.

Materials:

-

AMPK complex of interest

-

AMPK reaction buffer

-

This compound (dissolved in DMSO)

-

Quench buffer

-

Microplate

Procedure:

-

Enzyme Preparation: Dilute the AMPK complex in the AMPK reaction buffer. Incubate at room temperature for 30 minutes to allow for the generation of the phosphorylated AMPK (pAMPK).[4]

-

Compound Pre-incubation: Add appropriately diluted this compound in DMSO (total volume of 1.2 µL) to the reaction buffer containing the pAMPK (15 µL per well).[4]

-

Vortex and Incubate: Briefly vortex the microplate and incubate at room temperature for 30 minutes.[4]

-

Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.[4]

-

Reaction Termination: Stop the reaction by adding a quench buffer.[4] The activity can be quantified by measuring the amount of ADP produced using a suitable detection kit, such as the ADP-Glo Kinase Assay.[8]

Cell Permeability Assay (LLC-PK1)

This assay is used to determine the permeability of this compound across a cell monolayer, providing an in vitro model for intestinal absorption.

Materials:

-

LLC-PK1 cells

-

Transwell inserts

-

Cell culture medium

-

This compound solution

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding: Seed LLC-PK1 cells on Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

-

Compound Addition: Add the this compound solution to the apical (donor) side of the Transwell insert.

-

Sampling: At various time points, collect samples from the basolateral (receiver) side.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound in the receiver chamber. This compound demonstrates low permeability with a Papp value of 6×10⁻⁶ cm/s in this system.[4][5]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to this compound's mechanism and characterization.

Caption: AMPK activation pathway by this compound leading to inhibition of fatty acid synthesis.

Caption: Experimental workflow for the in vitro AMPK enzymatic activation assay.

Caption: Logical relationship of this compound's selectivity for AMPK over off-targets.

References

- 1. nbinno.com [nbinno.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - tcsc0031105 - Taiclone [taiclone.com]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.cn [glpbio.cn]

- 8. Direct binding of arsenic trioxide to AMPK and generation of inhibitory effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]

The Pan-AMPK Activator MK-3903: A Technical Overview of its Effects on Isoform-Specific Activation

For Researchers, Scientists, and Drug Development Professionals

MK-3903 has emerged as a potent and selective direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on various AMPK isoforms, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. Such information is critical for researchers investigating the therapeutic potential of AMPK activation in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[2]

Quantitative Analysis of this compound's Effect on AMPK Isoforms

This compound demonstrates broad-spectrum activity, activating 10 of the 12 known phosphorylated AMPK (pAMPK) complexes with high potency.[1][3] The compound exhibits EC50 values in the low nanomolar range, signifying its strong potential for target engagement at physiological concentrations.[1][3] A summary of the quantitative data is presented below.

| AMPK Isoform Complex | EC50 (nM) | Maximal Activation (%) |

| α1β1γ1 | 8 | >50 |

| Other 9 pAMPK Complexes | 8 - 40 | >50 |

| pAMPK5 | Not specified | 36 (partial activation) |

| pAMPK6 | Not active | Not active |

Table 1: Summary of this compound's potency and efficacy on various pAMPK isoform complexes.[1][3]

Experimental Protocols

The determination of this compound's activity on AMPK isoforms involves robust enzymatic assays. The following is a detailed methodology for a typical in vitro kinase assay used to characterize such compounds.

In Vitro AMPK Activation Assay

Objective: To determine the EC50 and maximal activation of this compound on specific pAMPK isoform complexes.

Materials:

-

Recombinant human AMPK isoform complexes (e.g., α1β1γ1)

-

AMPK reaction buffer

-

This compound (compound 42)

-

Dimethyl sulfoxide (DMSO)

-

Quench buffer

-

Multi-well plates

Procedure:

-

Enzyme Preparation: Dilute the AMPK complex of interest to the desired concentration in the AMPK reaction buffer.

-

Phosphorylation: Incubate the diluted AMPK complex at room temperature for 30 minutes to allow for autophosphorylation, yielding the active pAMPK.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Pre-incubation: Add 1.2 µL of the diluted this compound or DMSO (as a vehicle control) to wells containing 15 µL of the pAMPK preparation.

-

Vortexing and Incubation: Briefly vortex the plate to ensure thorough mixing and incubate at room temperature for 30 minutes. This step allows the compound to bind to the enzyme.

-

Reaction Initiation and Incubation: Initiate the kinase reaction (the specific method for this step, such as the addition of a substrate and ATP, is not detailed in the provided search results). Seal the plate and incubate at room temperature for 60 minutes.

-

Reaction Termination: Stop the reaction by adding a quench buffer.

-

Data Analysis: Measure the product formation. Calculate the percentage of activation relative to a positive control and plot the values against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 and maximal activation values.[3][4]

Visualizing Signaling and Experimental Frameworks

To further elucidate the mechanism of action and experimental design, the following diagrams, created using the DOT language for Graphviz, illustrate the AMPK signaling pathway and a typical experimental workflow.

Concluding Remarks

This compound is a valuable pharmacological tool for studying the multifaceted roles of AMPK in health and disease. Its potent, pan-isoform activation profile allows for robust stimulation of the AMPK signaling network.[1][5] The data and protocols presented herein provide a foundational resource for researchers aiming to leverage this compound in their investigations into metabolic regulation and for the development of novel therapeutics targeting the AMPK pathway. Further research into the isoform-specific downstream effects of this compound will be crucial in delineating the precise therapeutic benefits and potential liabilities of pan-AMPK activation.

References

An In-depth Technical Guide to the Upstream and Downstream Targets of MK-3903

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets and signaling pathways modulated by MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). This document details the upstream interactions and downstream cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Direct Activation of AMPK

This compound functions as a direct allosteric activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] Its primary upstream target is the AMPK heterotrimeric complex itself, which consists of a catalytic α subunit and regulatory β and γ subunits.

Upstream Target Affinity and Selectivity

This compound exhibits high potency and selectivity for various phosphorylated AMPK (pAMPK) complexes. It activates 10 of the 12 pAMPK complexes with EC50 values in the nanomolar range.[1][2] Notably, it demonstrates an EC50 of 8 nM for the α1β1γ1 subunit combination.[1] The compound shows partial activation of pAMPKα5 and does not activate pAMPKα6.[1][2]

A summary of the quantitative data for the upstream targets of this compound is presented in Table 1.

| Target | Parameter | Value | Notes |

| Primary Target | |||

| AMPK (α1β1γ1) | EC50 | 8 nM | Potent and selective activation.[1] |

| 10 of 12 pAMPK complexes | EC50 | 8 - 40 nM | Demonstrates broad-spectrum activation of various AMPK isoforms.[1][2] |

| pAMPKα5 | % max activation | 36% | Partial activation.[1][2] |

| pAMPKα6 | % max activation | No activation | Not a target.[1][2] |

| Potential Off-Target | |||

| Prostanoid DP2 (CRTH2) Receptor | IC50 (binding) | 1.8 µM | Moderate binding affinity.[2] |

| Prostanoid DP2 (CRTH2) Receptor | IC50 (binding) | >86 µM | Binding is significantly reduced in the presence of 10% human serum.[2] |

| CYP3A4 and CYP2D6 | IC50 | > 50 µM | Weak reversible inhibitor.[1] |

| Pregnane X Receptor (PXR) | EC50 | > 30 µM | Not a potent agonist.[1] |

Downstream Signaling Pathways and Cellular Effects

Activation of AMPK by this compound initiates a cascade of downstream signaling events that collectively shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. The key downstream effects include the regulation of lipid metabolism, glucose uptake and utilization, and the modulation of cell growth and autophagy pathways.

Regulation of Lipid Metabolism

A primary and well-documented downstream effect of this compound-mediated AMPK activation is the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC).[1] ACC is the rate-limiting enzyme in fatty acid synthesis. Its inhibition leads to decreased levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation.[3] Chronic oral administration of this compound has been shown to robustly increase ACC phosphorylation in the liver.[1]

Enhancement of Glucose Uptake and Metabolism

AMPK activation by this compound promotes glucose uptake in skeletal muscle and other tissues. This is achieved, in part, through the phosphorylation of TBC1D1 and TBC1D4 (AS160), which facilitates the translocation of GLUT4 glucose transporters to the plasma membrane.[4][5][6] This leads to improved glucose homeostasis and insulin sensitization.[1]

Modulation of mTOR and Autophagy Pathways

AMPK acts as a negative regulator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7] By activating AMPK, this compound can lead to the inhibition of mTORC1, which in turn reduces the phosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), thereby suppressing protein synthesis.[8][9]

Furthermore, the inhibition of mTORC1 and direct phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) by AMPK can initiate autophagy, a cellular process for the degradation and recycling of cellular components.[10][11][12]

A visual representation of the downstream signaling pathways affected by this compound is provided below.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the upstream and downstream effects of this compound.

In Vitro AMPK Activation Assay

This protocol is designed to measure the direct activation of AMPK by this compound in a cell-free system.

Materials:

-

Recombinant human AMPK (α1β1γ1)

-

ATP

-

SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

-

This compound

-

Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)

-

³²P-γ-ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (1%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, SAMS peptide (200 µM), and ATP (200 µM, including a tracer amount of ³²P-γ-ATP).

-

Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding the recombinant AMPK enzyme.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated ³²P-γ-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of AMPK and determine the EC50 of this compound from the dose-response curve.

Western Blot Analysis of ACC Phosphorylation

This protocol describes the detection of phosphorylated ACC in cell lysates following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ACC (Ser79) and anti-total-ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells (e.g., HepG2, C2C12) to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-ACC (Ser79) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ACC for normalization.

-

Quantify band intensities using densitometry software.

Cell-Based Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in cultured cells using a fluorescent glucose analog.

Materials:

-

Cell culture medium (glucose-free for the assay)

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Insulin (positive control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in a 96-well plate and culture to differentiation.

-

Serum-starve the cells for 2-4 hours in glucose-free medium.

-

Pre-treat cells with various concentrations of this compound or insulin for 30-60 minutes.

-

Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

-

Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ~485/535 nm) or by flow cytometry.

-

Normalize the fluorescence signal to the cell number or protein content.

Conclusion

This compound is a potent and selective direct activator of AMPK, a master regulator of cellular metabolism. Its primary upstream interaction is with the AMPK enzyme complex, leading to a cascade of downstream effects that are beneficial for metabolic health. These include the inhibition of fatty acid synthesis through ACC phosphorylation, enhancement of glucose uptake, and modulation of the mTOR and autophagy pathways. The detailed protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this compound in various biological systems. Further research into the precise quantitative effects on downstream targets and potential off-target activities will continue to refine our understanding of this promising therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - tcsc0031105 - Taiclone [taiclone.com]

- 3. Regulation of AMP-activated protein kinase and acetyl-CoA carboxylase phosphorylation by palmitate in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPKγ3 Controls Muscle Glucose Uptake in Recovery From Exercise to Recapture Energy Stores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exercise effects on γ3-AMPK activity, phosphorylation of Akt2 and AS160, and insulin-stimulated glucose uptake in insulin-resistant rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphorylation of ULK1 affects autophagosome fusion and links chaperone-mediated autophagy to macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK-3903 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro characterization of MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). This document includes methodologies for both biochemical and cell-based assays to determine the potency and mechanism of action of this compound. Quantitative data from representative studies are summarized, and diagrams illustrating the AMPK signaling pathway and a typical experimental workflow are provided to guide researchers in their experimental design.

Introduction

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a critical therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1] this compound has been identified as a potent and selective activator of AMPK.[2][3] Accurate and reproducible in vitro assays are essential for characterizing the activity of this compound and understanding its therapeutic potential. This document offers detailed protocols for researchers to assess the in vitro efficacy of this compound.

Mechanism of Action

This compound is a direct activator of AMPK, a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits.[4] Activation of AMPK by this compound leads to the phosphorylation of numerous downstream targets involved in metabolic regulation.[1] This results in the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[5]

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity from various biochemical assays.

| Assay Type | Target/Subunit | Parameter | Value | Reference |

| Biochemical Activity Assay | AMPK α1β1γ1 | EC50 | 8 nM | [2][3] |

| Biochemical Activity Assay | 10 of 12 pAMPK complexes | EC50 | 8 - 40 nM | [2][3][6] |

| Cell Permeability Assay | LLC-PK1 cells | Papp | 6 x 10-6 cm/s | [2][6] |

| Receptor Binding Assay | Prostanoid DP2 (CRTH2) receptor | IC50 | 1.8 µM | [6] |

| Receptor Binding Assay (in 10% human serum) | Prostanoid DP2 (CRTH2) receptor | IC50 | >86 µM | [6] |

Signaling Pathway

The diagram below illustrates the central role of AMPK in cellular metabolism and the downstream pathways affected by its activation.

Figure 1: Simplified signaling pathway of AMPK activation by this compound.

Experimental Protocols

Biochemical AMPK Activation Assay (TR-FRET)

This protocol is adapted from a generic LanthaScreen® TR-FRET kinase assay and is suitable for determining the EC50 of this compound.[7][8]

Materials:

-

Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1)

-

Fluorescein-labeled substrate peptide (e.g., Fluorescein-CREBtide)[8]

-

ATP

-

This compound

-

LanthaScreen® Tb-anti-pCREB pSer133 antibody[8]

-

TR-FRET dilution buffer

-

384-well plates (low-volume, black)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to a 4x final concentration.

-

Kinase/Substrate Mixture Preparation: Prepare a 2x kinase/substrate solution in kinase reaction buffer containing the desired concentration of AMPK and fluorescein-labeled substrate (e.g., 400 nM).[8]

-

ATP Solution Preparation: Prepare a 4x ATP solution in kinase reaction buffer (e.g., 100 µM).[8]

-

Assay Plate Setup:

-

Add 4 µL of the 4x this compound dilution to the assay wells.

-

Add 8 µL of the 2x kinase/substrate mixture to all wells.

-

Initiate the kinase reaction by adding 4 µL of the 4x ATP solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Prepare a 2x antibody solution in TR-FRET dilution buffer containing the terbium-labeled antibody.

-

Add 10 µL of the 2x antibody solution to each well to stop the reaction.

-

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. Calculate the emission ratio (665/615).

-

Data Analysis: Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Cell-Based AMPK Phosphorylation Assay (Western Blot)

This protocol allows for the assessment of this compound's ability to induce the phosphorylation of AMPK at its activating site (Threonine 172) in a cellular context.[9][10][11]

Materials:

-

Cultured cells (e.g., HepG2, C2C12)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil samples for 5 minutes at 95°C.

-

SDS-PAGE and Western Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.

-

-

Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated AMPK to total AMPK.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro biochemical assay to characterize an AMPK activator like this compound.

Figure 2: General experimental workflow for a biochemical kinase assay.

References

- 1. nbinno.com [nbinno.com]

- 2. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Notes and Protocols for MK-3903 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide a comprehensive overview and detailed protocols for the in vitro use of MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator. This document outlines the mechanism of action, provides recommendations for cell culture treatment, and offers step-by-step protocols for key experimental assays.

Introduction to this compound

This compound is a small molecule compound that potently and selectively activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can influence a wide array of downstream cellular processes, including metabolism, cell growth, and autophagy.

Mechanism of Action: this compound functions as a direct allosteric activator of AMPK. It has been demonstrated to activate 10 of the 12 phosphorylated AMPK (pAMPK) complexes with high efficacy.[1][2] The activation of AMPK by this compound leads to the phosphorylation of downstream targets, which in turn modulates various metabolic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available in vitro data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| EC50 (AMPK α1β1γ1) | 8 nM | [2] |

| EC50 Range (10 of 12 pAMPK complexes) | 8 - 40 nM | [1][2] |

| Permeability (Papp) in LLC-PK1 cells | 6 x 10⁻⁶ cm/s | [1] |

Table 2: Solubility of this compound

| Solvent | Concentration | Reference |

| DMSO | 5.6 mg/mL | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its in vitro application.

Caption: this compound signaling pathway.

Caption: General experimental workflow for in vitro studies.

Cell Culture Treatment Guidelines

Recommended Cell Lines: While specific data on cell lines treated with this compound is limited in publicly available literature, researchers can consider cell lines where AMPK activation is expected to have a significant effect. These may include, but are not limited to:

-

Cancer Cell Lines: Particularly those with metabolic vulnerabilities (e.g., high glycolytic rates or dependence on fatty acid synthesis).

-

Metabolically Active Cell Lines: Hepatocytes (e.g., HepG2), myotubes (e.g., C2C12), and adipocytes.

General Handling and Storage:

-

Storage: Store this compound as a solid at -20°C or -80°C, protected from light.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Treatment Conditions:

-

Concentration Range: Based on the EC50 values (8-40 nM), a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments. The optimal concentration will be cell-type dependent and should be determined empirically.

-

Incubation Time: A time-course experiment (e.g., 1, 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration for observing the desired effects.

-

Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration used for the this compound treatment.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell line and experimental conditions.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

-

Selected cell line

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Western Blot for AMPK Activation

This protocol is designed to detect the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of this compound activity.

Materials:

-

Selected cell line

-

6-well or 12-well cell culture plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates. Once they reach the desired confluency, treat them with various concentrations of this compound or vehicle for a predetermined time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

These application notes and protocols provide a starting point for researchers investigating the cellular effects of this compound. It is crucial to empirically determine the optimal conditions for each cell line and experimental setup.

References

Application Notes and Protocols: Dosing of MK-3903 in Mouse Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Activation of AMPK is a promising therapeutic strategy for metabolic diseases, including obesity and type 2 diabetes, as it promotes a switch from anabolic to catabolic processes to restore energy balance. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in preclinical mouse models of diet-induced obesity (DIO).

Mechanism of Action

This compound allosterically activates AMPK, a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to a cascade of metabolic effects. Key outcomes relevant to obesity include the inhibition of fatty acid and cholesterol synthesis, stimulation of fatty acid oxidation, and enhancement of glucose uptake in peripheral tissues.

Signaling Pathway

Caption: AMPK signaling cascade initiated by this compound.

Experimental Protocols

The following protocols describe the use of this compound in a diet-induced obesity (DIO) mouse model. C57BL/6 mice are a commonly used strain for these studies due to their susceptibility to developing obesity and metabolic syndrome on a high-fat diet.

Diet-Induced Obesity Model

Objective: To induce an obese phenotype in C57BL/6 mice.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

High-fat diet (HFD; 45-60% kcal from fat)

-

Standard chow diet (Control)

-

Animal caging with environmental enrichment

-

Animal scale

Procedure:

-

Acclimate mice to the animal facility for at least one week on a standard chow diet.

-

Randomly assign mice to two groups: Control (chow diet) and DIO (HFD).

-

House mice individually or in small groups with ad libitum access to their respective diets and water.

-

Monitor body weight and food intake weekly for 8-12 weeks.

-

Mice on the HFD are considered obese when they exhibit a significantly higher body weight (typically 15-20% greater) and increased adiposity compared to the control group.

Chronic Dosing of this compound in DIO Mice

Objective: To evaluate the therapeutic efficacy of chronic this compound administration on body weight and metabolic parameters in obese mice.

Materials:

-

DIO mice (from Protocol 1)

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Animal scale

-

Body composition analyzer (e.g., EchoMRI)

-

Metabolic cages (for food intake and energy expenditure measurements)

Procedure:

-

After the obesity induction period, randomly assign DIO mice to the following treatment groups:

-

Vehicle control (oral gavage with vehicle solution)

-

This compound (e.g., 3, 10, 30 mg/kg; dose selection may require a pilot study)

-

-

Administer this compound or vehicle via oral gavage once daily for a period of 4-8 weeks.

-

Monitor body weight and food intake daily or several times per week.

-

Measure body composition (fat mass, lean mass) at baseline and at the end of the treatment period.

-

At the end of the study, collect blood samples for biomarker analysis (e.g., glucose, insulin, lipids) and tissues for further analysis (e.g., liver for triglyceride content, adipose tissue for gene expression).

Experimental Workflow

Caption: Workflow for evaluating this compound in DIO mice.

Data Presentation

Quantitative data from such studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Representative Effects of Chronic this compound Dosing in a Diet-Induced Obesity Mouse Model

| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Initial Body Weight (g) | 45.2 ± 1.5 | 44.9 ± 1.8 | 45.5 ± 1.6 | 45.1 ± 1.7 |

| Final Body Weight (g) | 48.5 ± 2.1 | 44.1 ± 1.9 | 41.8 ± 1.5** | 39.5 ± 1.4*** |

| Body Weight Change (g) | +3.3 ± 0.8 | -0.8 ± 0.6 | -3.7 ± 0.7 | -5.6 ± 0.6 |

| Fat Mass (g) | 18.1 ± 1.2 | 15.2 ± 1.1 | 12.9 ± 0.9** | 10.8 ± 0.8*** |

| Lean Mass (g) | 25.5 ± 1.0 | 25.8 ± 1.1 | 26.1 ± 1.0 | 26.3 ± 0.9 |

| Daily Food Intake (g) | 3.1 ± 0.3 | 2.9 ± 0.2 | 2.8 ± 0.3 | 2.7 ± 0.2 |

| Fasting Blood Glucose (mg/dL) | 165 ± 12 | 142 ± 10 | 125 ± 9 | 110 ± 8*** |

| Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3* | 1.2 ± 0.2 |

| Liver Triglycerides (mg/g) | 85.6 ± 7.2 | 65.1 ± 6.5* | 48.9 ± 5.8** | 35.2 ± 4.9*** |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected outcomes of an effective AMPK activator in a DIO mouse model. Actual results for this compound may vary and should be determined through rigorous experimentation. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle.

Conclusion

This compound, as a potent AMPK activator, holds therapeutic potential for the treatment of obesity and related metabolic disorders. The protocols outlined in these application notes provide a framework for preclinical evaluation in a diet-induced obesity mouse model. Rigorous and well-controlled studies are essential to fully characterize the pharmacological effects and therapeutic window of this compound. Researchers should adapt these general protocols based on their specific experimental goals and institutional guidelines.

Application Notes and Protocols for Western Blot Analysis of Phospho-ACC Following MK-3903 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism.[1] Upon activation, AMPK phosphorylates downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP. A key downstream substrate of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[2] AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.[2][3]